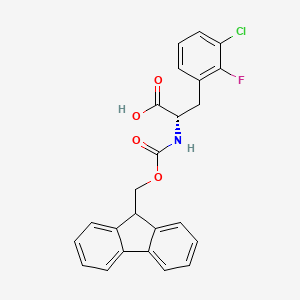

Fmoc-(2-F,3-Cl)-L-Phe

Description

BenchChem offers high-quality Fmoc-(2-F,3-Cl)-L-Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(2-F,3-Cl)-L-Phe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFTVHNOGLZMGL-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-(2-F,3-Cl)-L-Phe chemical structure and properties

Technical Monograph: Fmoc-(2-F,3-Cl)-L-Phe in Advanced Peptide Therapeutics

Fmoc-(2-F,3-Cl)-L-Phe (Fluorenylmethyloxycarbonyl-2-fluoro-3-chloro-L-phenylalanine) is a specialized non-canonical amino acid (NCAA) designed for high-precision medicinal chemistry. Unlike standard phenylalanine, this disubstituted analog leverages the unique properties of fluorine and chlorine to modulate peptide conformation, metabolic stability, and receptor binding affinity.

Its primary utility lies in Multiparameter Optimization (MPO) :

-

Metabolic Blockade: The 2-fluoro and 3-chloro substituents effectively block common sites of oxidative metabolism (P450-mediated hydroxylation).

-

Electronic Tuning: The electron-withdrawing nature of the halogens deactivates the aromatic ring, altering

- -

Conformational Locking: The ortho-fluorine atom introduces electrostatic repulsion with the backbone carbonyl, restricting bond rotation and favoring specific bioactive conformations.

Chemical Identity & Structural Analysis

| Property | Data |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-2-fluoro-3-chloro-L-phenylalanine |

| CAS Number | 2002450-83-9 |

| Molecular Formula | C |

| Molecular Weight | 439.86 g/mol |

| Chiral Purity | |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

Structural Implications

The 2-fluoro, 3-chloro substitution pattern is not arbitrary. It is often employed to fill specific hydrophobic pockets in targets like MDM2 (p53 interaction inhibitors).

-

2-Fluoro (Ortho): Mimics the size of hydrogen (Van der Waals radius: F

1.47 Å vs. H -

3-Chloro (Meta): Increases lipophilicity (

) significantly (

Synthesis & Production Logic

The synthesis of high-purity Fmoc-(2-F,3-Cl)-L-Phe typically follows a chemo-enzymatic route to ensure enantiomeric purity.

Synthesis Workflow (DOT Diagram)

Figure 1: Chemo-enzymatic synthesis pathway ensuring high optical purity.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating electron-deficient aromatic amino acids requires modified protocols to prevent aggregation and ensure complete coupling.

A. Coupling Protocol (Recommended)

The electron-withdrawing groups (EWG) on the phenyl ring reduce the electron density of the aromatic system but do not significantly deactivate the

Standard Protocol (0.1 mmol scale):

-

Resin Swelling: DMF (30 min).

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Use 0.1M HOBt in the deprotection cocktail if aspartimide formation is suspected in adjacent residues.

-

Coupling Cocktail:

-

Amino Acid: 4.0 eq (relative to resin loading).

-

Activator: HATU (3.9 eq) or Oxyma Pure/DIC (4.0 eq).

-

Base: DIEA (8.0 eq).

-

Solvent: DMF or NMP (NMP is preferred for hydrophobic sequences).

-

Time: Double coupling (2 x 45 min) is highly recommended to ensure >99% conversion.

-

B. Racemization Control

The 2-fluoro substituent is electron-withdrawing. While this generally suppresses oxazolone formation (a pathway to racemization), the activation of the carboxyl group must still be handled with care.

-

Avoid: Pre-activation for >5 minutes.

-

Preferred: In situ activation using Oxyma Pure/DIC , which shows lower racemization rates than HBTU/DIEA for sensitive residues.

C. Cleavage & Isolation

-

Cocktail: TFA/TIPS/H

O (95:2.5:2.5). -

Stability: The C-F and C-Cl bonds are stable under standard acidolysis conditions. No special scavengers are needed for the halogens themselves.

Pharmacological & Biophysical Applications

Case Study: MDM2/p53 Inhibition

The p53-MDM2 interaction relies on a deep hydrophobic cleft in MDM2 that accommodates the Phe19, Trp23, and Leu26 residues of p53.

-

Challenge: Native Phe19 is susceptible to metabolism and has suboptimal filling of the pocket.

-

Solution: Substitution with (2-F,3-Cl)-Phe.[1]

-

3-Cl: Fills the sub-pocket more efficiently than Hydrogen (Volume expansion).

-

2-F: Induces a specific rotameric state that pre-organizes the peptide for binding, reducing the entropic penalty upon binding.

-

Electronic Effects on -Interactions

The Hammett constants (

- (complex due to steric/field effects, but strongly withdrawing).

Result: The phenyl ring is significantly electron-deficient (quadrupole moment reversal). This promotes stronger

Quality Control & Handling

| Test | Specification | Method |

| Identity | Matches Reference Std | |

| Chiral Purity | > 99.5% ee | Chiral HPLC (Crownpak or Chiralcel OD-H) |

| Chemical Purity | > 98.0% | HPLC (C18, Gradient ACN/H |

| Water Content | < 1.0% | Karl Fischer |

Storage:

-

Store at +2°C to +8°C.

-

Keep desiccated.[2] Hydrophobic Fmoc-amino acids can absorb moisture, leading to hydrolysis of the Fmoc group over long periods if improperly stored.

References

-

Chemical Identity & CAS

-

Source: Enamine / ChemSpace Database. "N-Fmoc-2-fluoro-3-chloro-L-phenylalanine CAS 2002450-83-9".[1]

-

-

Precursor Synthesis (Aldehyde)

-

Source: Google Patents.[3] "Preparation method for 2-fluoro-3-chlorobenzaldehyde (CN104529729A)".

-

-

Halogenated Phenylalanines in Peptide Synthesis

- Source: Journal of Organic Chemistry.

-

MDM2/p53 Inhibitor Design

- Source: Springer / Ethernet.edu.

-

Halogen Bonding in Peptides

- Source: Biochemistry (ACS).

Sources

CAS 2002450-83-9 SDS and safety data sheet

Fmoc-3-chloro-2-fluoro-L-phenylalanine: Safety, Handling, and Synthetic Application

Part 1: Executive Summary & Chemical Identity

CAS 2002450-83-9 corresponds to Fmoc-3-chloro-2-fluoro-L-phenylalanine , a specialized non-natural amino acid derivative used primarily in the synthesis of peptide therapeutics. It serves as a critical building block in Solid Phase Peptide Synthesis (SPPS), allowing researchers to introduce halogenated aromatic side chains into peptide backbones. These modifications are frequently employed to enhance metabolic stability, lipophilicity, and receptor-ligand binding affinity in drug candidates.

This guide synthesizes safety data, handling protocols, and experimental best practices. It is designed for researchers who require a higher degree of granularity than a standard Vendor SDS.

Chemical Characterization Table[1][2]

| Property | Specification |

| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoic acid |

| Common Name | Fmoc-(2-F,3-Cl)-L-Phe |

| CAS Number | 2002450-83-9 |

| Molecular Formula | C₂₄H₁₉ClFNO₄ |

| Molecular Weight | 439.86 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | |

| Chiral Purity | |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water |

Part 2: Hazard Identification & Safety Assessment (GHS)

Signal Word: WARNING

While specific toxicological data for this exact regioisomer is limited in public registries, it falls under the hazard profile of Fmoc-protected halogenated amino acids . The following classification is derived from Structure-Activity Relationship (SAR) analysis and standard industry safety protocols for analogous compounds.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Skin Corrosion/Irritation: Category 2 (H315)[3]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

Precautionary Statements (Prevention & Response)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Part 3: Handling, Storage, and Stability[4]

Expert Insight: The integrity of Fmoc-amino acids is often compromised not by toxicity, but by spontaneous deprotection or hydrolysis if stored improperly. The Fmoc group is base-labile; exposure to amine vapors in the lab atmosphere can lead to premature cleavage.

Storage Protocol

-

Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but requires equilibration to room temperature before opening to prevent condensation.

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.

-

Container: Tightly sealed amber glass or opaque plastic to protect from light.

-

Desiccation: Essential. Moisture can hydrolyze the side-chain halogens or affect weighing accuracy.

Stability Logic

-

Base Sensitivity: Avoid contact with primary/secondary amines (e.g., Piperidine, Morpholine) unless intended for deprotection.

-

Light Sensitivity: Halogenated aromatics can be susceptible to photolytic degradation over extended periods; amber storage is mandatory.

Part 4: Emergency Control Measures

Firefighting Measures

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

-

Hazardous Combustion Products: Emits toxic fumes under fire conditions, specifically Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx). Note: The presence of Fluorine and Chlorine requires firefighters to wear full SCBA to prevent acid gas inhalation.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation.[3][4][6][7] Avoid dust formation.[4]

-

Containment: Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[6][7]

-

Decontamination: Clean the area with a wet tissue/cloth to capture residual dust, then wash with a mild detergent.

Part 5: Experimental Application (SPPS Protocol)

Context: The introduction of the 3-chloro-2-fluoro motif creates steric bulk and electronic withdrawal on the phenyl ring. This can reduce the nucleophilicity of the alpha-amine after deprotection, potentially slowing down subsequent coupling steps.

Diagram 1: Safe Handling & Reconstitution Workflow

Caption: Workflow for the safe retrieval, solubilization, and application of CAS 2002450-83-9 in peptide synthesis, emphasizing moisture control and waste segregation.

Standard Coupling Protocol (0.1 mmol scale)

-

Reagent Prep: Dissolve 5 eq. (relative to resin loading) of CAS 2002450-83-9 in minimal DMF.

-

Activation: Add 4.9 eq. of HATU (or HBTU) and 10 eq. of DIPEA.

-

Scientist Note: Avoid prolonged pre-activation (>5 mins) to prevent racemization, although the fluorine atom at the ortho position can sometimes suppress racemization via electronic effects, it also increases steric hindrance.

-

-

Reaction: Add to resin. Agitate for 60–120 minutes.

-

Validation: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines) to confirm reaction completion. If positive, re-couple using PyAOP or DIC/Oxyma.

-

Part 6: Toxicological & Ecological Information

Toxicological Profile[4][8]

-

Acute Toxicity: No LD50 data available for this specific CAS. Treat as harmful if swallowed.[4]

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Sensitization: Potential skin sensitizer due to the reactive nature of activated amino acid esters.

Ecological Impact

-

Persistence: Non-biodegradable in short-term assessments.

-

Aquatic Toxicity: Halogenated aromatics can be toxic to aquatic life. Do not discharge into municipal sewers.

-

Disposal: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber (due to F/Cl content).

Diagram 2: Safety Decision Logic

Caption: Decision tree for emergency response following exposure to Fmoc-3-chloro-2-fluoro-L-phenylalanine.

References

-

Chemspace. (n.d.). Compound CSSB00020037774 (CAS 2002450-83-9).[9] Retrieved October 26, 2023, from [Link]

-

Reagentia. (n.d.). Product Catalog: Fmoc-3-chloro-2-fluoro-L-phenylalanine. Retrieved October 26, 2023, from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. CAS物质库 | 化规通 [hgt.cirs-group.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. (2S)-3-(3-chloro-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid - C24H19ClFNO4 | CSSB00020037774 [chem-space.com]

Hydrophobicity of Di-Halogenated Phenylalanine Derivatives: A Technical Guide for Peptide Engineering

Executive Summary

This technical guide provides a rigorous analysis of the hydrophobicity profiles of di-halogenated phenylalanine (Phe) derivatives. Targeted at researchers in medicinal chemistry and peptide engineering, it explores how specific halogen substitutions (F, Cl, Br, I) and their positional isomers modulate lipophilicity (

Mechanistic Principles: The Halogen Effect

The incorporation of halogens into the phenyl ring of phenylalanine fundamentally alters its physicochemical landscape. This is not merely an increase in mass; it is a tuning of the sigma-hole , electrostatic potential, and solvation energy.

Electronegativity vs. Lipophilicity

While Fluorine is the most electronegative element, its small Van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å) sterically but drastically alters electronic distribution. Heavier halogens (Cl, Br, I) introduce significant lipophilicity due to increased polarizability and poor solvation by water.

-

Fluorine (F): Low polarizability, high electronegativity. Often lowers

of neighboring groups but has a complex effect on hydrophobicity (sometimes "polar hydrophobicity"). -

Chlorine (Cl) & Bromine (Br): High polarizability. They act as classic hydrophobic anchors, significantly increasing retention in non-polar environments (e.g., lipid bilayers, RP-HPLC columns).

The Di-Substitution Factor

Di-halogenation creates synergistic effects. For instance, a 3,4-dichloro substitution creates a larger hydrophobic surface area than a single 4-chloro substitution, often leading to non-linear increases in partition coefficients.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

Figure 1: Causal flow from halogen selection to biological outcome.[1]

Quantitative Landscape: Data & Metrics

The following data aggregates experimental RP-HPLC retention times (

Table 1: Hydrophobicity Metrics of Fluorinated Phenylalanines

Note: Retention times (

| Compound Derivative | Substitution Pattern | M log P (Calc) | HPLC | Relative Hydrophobicity |

| Native Phe | - | -1.374 | 14.38 | Baseline |

| 4-Fluoro-Phe | Para | -0.953 | 15.44 | + |

| 3,5-Difluoro-Phe | Meta, Meta | -0.535 | 16.15 | ++ |

| 2,3,5,6-Tetrafluoro-Phe | Poly | +0.293 | 15.81 | ++ (Dipole cancellation) |

| Pentafluoro-Phe | Per-substituted | +0.435 | N/A | +++ |

| 3,4-Dichloro-Phe * | Meta, Para | ~ +0.5 to +1.0 | > 18.00 | ++++ |

| 4-Iodo-2,3,5,6-F-Phe | Poly-Halogen | +0.846 | 19.99 | +++++ (Highest) |

*Estimated range based on comparative lipophilicity of Cl vs F substituents.

Key Insight: The 3,5-difluoro substitution significantly increases retention time compared to the 4-fluoro analog, illustrating that meta-substitution is highly effective for increasing hydrophobic contact without excessive steric clash.

Experimental Protocols

Synthesis of 3,4-Dichloro-L-Phenylalanine (The Azlactone Route)

Rationale: While enzymatic routes exist, the Erlenmeyer-Plöchl azlactone synthesis followed by asymmetric hydrogenation is the most robust method for generating specific di-halogenated isomers with high enantiomeric purity.

Reagents:

-

N-Acetylglycine

-

Acetic Anhydride (

) -

Sodium Acetate (NaOAc)

-

Chiral Rhodium Catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF4)

Protocol:

-

Azlactone Formation:

-

Mix 3,4-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous NaOAc (0.8 eq) in

(3.0 eq). -

Reflux for 2 hours. The solution will turn yellow/orange as the azlactone forms.

-

Cool to 0°C. Precipitate with ice-cold water. Filter the solid (Z)-4-(3,4-dichlorobenzylidene)-2-methyloxazol-5(4H)-one.

-

-

Hydrolysis:

-

Suspend the azlactone in acetone/water (1:1). Add 1% HCl and reflux for 4 hours to open the ring, yielding

-acetamidocinnamic acid derivative.

-

-

Asymmetric Hydrogenation:

-

Dissolve the cinnamic acid derivative in degassed methanol.

-

Add the chiral Rh catalyst (1 mol%).

-

Hydrogenate at 50 psi

for 12 hours at room temperature. -

Validation: Check enantiomeric excess (%ee) via Chiral HPLC.

-

-

Deprotection:

-

Reflux in 6M HCl for 6 hours to remove the N-acetyl group.

-

Purify via ion-exchange chromatography (Dowex 50W).

-

Hydrophobicity Determination via RP-HPLC

Rationale: RP-HPLC retention time is a more practical proxy for peptide hydrophobicity than shake-flask LogP because it mimics the interaction with structured hydrophobic surfaces (like receptor pockets).

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step workflow for determining hydrophobicity indices.

Method Parameters:

-

Column: C18 Analytical (4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water (Polar).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

-

Gradient: 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Standard: Co-inject native Phenylalanine as an internal standard (

min).

Calculation:

Calculate the Capacity Factor (

Applications in Drug Development

-

Blood-Brain Barrier (BBB) Penetration:

-

Di-halogenation (specifically 3,4-dichloro or 3,4-dibromo) increases lipophilicity significantly, facilitating passive diffusion across the BBB.

-

Reference Case: Enkephalin analogs with para-chloro-Phe showed enhanced CNS entry compared to native Phe.

-

-

Proteolytic Stability:

-

The steric bulk of the halogens (especially at ortho/meta positions) hinders protease access to the peptide bond, extending plasma half-life.

-

-

Supramolecular Assembly:

-

Di-halogenated Phe derivatives (e.g., diphenylalanine analogs) form stable hydrogels and nanotubes due to enhanced

stacking and hydrophobic interlocking.

-

References

-

The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PubMed Central. Available at: [Link]

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). NIH. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hydrophobicity scales. Wikipedia. Available at: [Link]

-

3,4-Dichloro-L-phenylalanine | C9H9Cl2NO2. PubChem.[2] Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of Fmoc-L-Phe(2-F,3-Cl)-OH: A Predictive Analysis Based on Related Halogenated Analogues

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties, analytical characterization methods, and handling protocols for Nα-Fmoc-L-3-chloro-2-fluorophenylalanine (Fmoc-L-Phe(2-F,3-Cl)-OH). As a novel, di-halogenated unnatural amino acid, publicly available experimental data is scarce. Therefore, this document establishes a robust predictive framework by synthesizing information from structurally related analogues, including Fmoc-Phe(2-F)-OH, Fmoc-Phe(2-Cl)-OH, and the parent Fmoc-L-Phe-OH. The guide is intended for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the design of novel peptide therapeutics. It covers expected molecular properties, spectroscopic signatures, solubility, stability, and detailed experimental workflows for purity assessment and incorporation into peptide sequences.

Introduction to Halogenated Amino Acids in Peptide Synthesis

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, selectivity, and metabolic stability. The Nα-(9-fluorenylmethoxycarbonyl) or "Fmoc" protecting group is central to contemporary solid-phase peptide synthesis (SPPS), offering mild, base-labile deprotection conditions that are orthogonal to most acid-labile side-chain protecting groups.[1][2]

Halogenated amino acids, particularly fluorinated and chlorinated phenylalanine derivatives, are of significant interest. The introduction of halogens onto the phenyl ring can induce profound changes in a peptide's biological activity and physical properties. This is achieved through several mechanisms:

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine and chlorine can alter the pKa of the aromatic ring and influence non-covalent interactions, such as hydrogen bonding and π-π stacking.

-

Enhanced Hydrophobicity: Halogenation increases the lipophilicity of the amino acid side chain, which can improve cell membrane permeability and influence protein-protein interactions.

-

Conformational Restriction: The steric bulk of the halogen atoms can restrict the rotational freedom of the phenyl ring, locking the peptide into a specific, biologically active conformation.

-

Metabolic Stability: Halogenation can block sites of enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of the peptide.[3]

Fmoc-L-Phe(2-F,3-Cl)-OH is a unique building block that combines the distinct steric and electronic effects of both fluorine and chlorine at specific positions. This guide provides a predictive but scientifically grounded analysis of its characteristics to facilitate its effective use in research and development.

Compound Identification and Predicted Core Properties

While a dedicated CAS number for this specific di-halogenated isomer is not yet widely cataloged, its fundamental properties can be derived from its structure. The properties of its mono-halogenated precursors provide a baseline for predicting its behavior.

| Property | Predicted Value / Description | Rationale / Comparative Data |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3-chloro-2-fluorophenyl)propanoic acid | Standard chemical nomenclature. |

| Molecular Formula | C₂₄H₁₉ClFNO₄ | Derived from chemical structure. |

| Molecular Weight | 439.86 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid powder.[4] | Consistent with related Fmoc-protected amino acids. |

| Purity | Typically ≥97% (HPLC) | Standard for commercially available synthesis reagents. |

| Melting Point | Predicted: 130-190 °C | Based on analogs like Fmoc-Phe-OH (~182°C) and Fmoc-Phe(4-CF3)-OH (127-130°C), the exact value will depend on crystal lattice energy.[5] |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in alcohols; insoluble in water. | Fmoc-amino acids are designed for solubility in organic solvents used in SPPS.[1][4] DMF and DMSO are excellent solvents for dissolving these compounds.[6][7] |

| Optical Rotation | Expected [α]D < 0 | The L-configuration typically results in a negative optical rotation, though the exact value will be unique to the compound. For reference, [α]20/D for Fmoc-Phe-OH is -37° (c=1 in DMF).[5] |

Predicted Spectroscopic and Analytical Profile

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the Fmoc group protons (typically between 7.30-7.90 ppm) and the phenylalanine backbone (α-CH, β-CH₂). The aromatic region for the di-substituted phenyl ring will present a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>12 ppm).[8]

-

¹³C NMR: The spectrum will display signals for the carbonyls, the aromatic carbons of the Fmoc group, and the halogenated phenyl ring. The carbons directly bonded to fluorine and chlorine will show characteristic shifts, and the C-F bond will result in observable coupling constants (J-CF).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment created by the adjacent chlorine atom and the rest of the molecule.

3.2 Mass Spectrometry (MS) In electrospray ionization (ESI) mass spectrometry under negative ion mode, the primary expected ion would be the deprotonated molecule [M-H]⁻ at approximately m/z 438.8. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) should be observable for the molecular ion peak, providing a clear signature for the compound's identity.

3.3 High-Performance Liquid Chromatography (HPLC) Using reverse-phase HPLC (RP-HPLC), Fmoc-L-Phe(2-F,3-Cl)-OH is expected to be more retentive than Fmoc-L-Phe-OH due to the increased hydrophobicity imparted by the two halogen atoms. A typical C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) would be suitable for analysis. The Fmoc group provides a strong chromophore, allowing for sensitive UV detection around 265 nm.

Solubility and Handling Protocols

4.1 Recommended Solvents For peptide synthesis, high-purity, anhydrous-grade solvents are critical.

-

Primary Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

-

Causality: These polar aprotic solvents are effective at solvating the peptide backbone and the protected amino acid, preventing aggregation and ensuring efficient reaction kinetics during the coupling step.[1][4]

4.2 Protocol for Preparing a Stock Solution (e.g., 0.5 M in DMF)

-

Pre-weighing: Allow the container of Fmoc-L-Phe(2-F,3-Cl)-OH to equilibrate to room temperature before opening to prevent moisture condensation.[9]

-

Weighing: In a fume hood, weigh the required amount of the amino acid powder into a clean, dry volumetric flask.

-

Solubilization: Add approximately 80% of the final volume of anhydrous DMF.

-

Dissolution: Cap the flask and mix by swirling. If dissolution is slow, use a vortex mixer or sonicate the solution in a water bath for 5-10 minutes.[6][7]

-

Final Volume: Once fully dissolved, add DMF to the calibration mark. Mix thoroughly to ensure homogeneity.

-

Storage: Store the stock solution at 2-8°C, protected from light. Use within a week for best results; for longer storage, aliquot and freeze at -20°C.

4.3 Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the fine powder in a fume hood or ventilated enclosure to avoid inhalation.

Thermal Stability and Storage

5.1 Storage Conditions

-

Long-term: For optimal stability, store the solid compound at -20°C, tightly sealed in a container with a desiccant.[6][10]

-

Short-term: Storage at 2-8°C is acceptable for routine use.[5][9][11]

-

Protection: Keep the compound protected from moisture and light to prevent degradation.

5.2 Rationale for Storage The Fmoc group, while stable under acidic and neutral conditions, is susceptible to degradation in the presence of bases. More importantly, like all amino acid derivatives, the compound can be sensitive to moisture, which can lead to hydrolysis over time. Cold, dry conditions minimize these degradation pathways, ensuring the high purity required for successful peptide synthesis.[12]

Key Experimental Workflows

6.1 Protocol: Analytical RP-HPLC for Purity Assessment

This protocol provides a self-validating method to confirm the purity of the amino acid derivative before its use in synthesis.

-

System Preparation: Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm) with the HPLC system.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

-

Sample Preparation: Prepare a ~1 mg/mL solution of Fmoc-L-Phe(2-F,3-Cl)-OH in 50:50 Solvent A:Solvent B.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min.

-

Detection: 265 nm.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-28 min: 95% B

-

28-30 min: 95% to 30% B

-

30-35 min: 30% B (re-equilibration)

-

-

-

Data Analysis: The primary peak corresponding to the product should be well-resolved. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks.

Caption: Workflow for HPLC Purity Assessment.

6.2 Protocol: General Workflow for SPPS Incorporation

This workflow outlines the key steps for coupling Fmoc-L-Phe(2-F,3-Cl)-OH onto a resin-bound peptide chain.

-

Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Repeat once.

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

-

Coupling Reaction:

-

Prepare the coupling solution: In a separate vessel, dissolve Fmoc-L-Phe(2-F,3-Cl)-OH (3-5 equivalents), a coupling agent like HBTU/HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

-

Add the activated amino acid solution to the washed resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The steric hindrance from the ortho-fluoro and the electronic effects may slow the reaction, necessitating longer coupling times or the use of a more potent activator like HATU.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Cycle Repetition: Return to Step 2 to continue elongating the peptide chain.

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-L-Phe(2-F,3-Cl)-OH represents a valuable and highly functionalized building block for peptide chemists. While direct experimental data is emerging, a predictive analysis based on its constituent parts provides a strong foundation for its successful application. Its predicted increase in hydrophobicity and unique electronic signature, derived from the ortho-fluoro and meta-chloro substituents, make it a compelling candidate for designing peptide analogues with tailored properties. By following the outlined protocols for handling, characterization, and synthesis, researchers can confidently integrate this novel amino acid into their drug discovery and development pipelines.

References

-

Aapptec Peptides. (n.d.). Fmoc-Phe(3-Cl)-OH [198560-44-0]. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem Compound Summary for CID 978331. Retrieved February 5, 2026, from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved February 5, 2026, from [Link]

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved February 5, 2026, from [Link]

-

Scribd. (n.d.). MIMOTOPES A Guide To Handling and Storing Peptides. Retrieved February 5, 2026, from [Link]

-

Jätsch, T., & Strassner, T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057–1071. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chempep.com [chempep.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 198560-41-7: FMOC-L-2-Chlorophe | CymitQuimica [cymitquimica.com]

- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 11. Fmoc-D-Phe(2-F)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to Halogenated Phenylalanine Analogs in Medicinal Chemistry

Abstract

The strategic incorporation of halogens into drug candidates, a process known as halogenation, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of halogenated phenylalanine analogs, a class of molecules that has demonstrated significant utility in drug discovery and development. We will dissect the nuanced roles of different halogens—fluorine, chlorine, bromine, and iodine—in modulating the physicochemical and pharmacological properties of the parent phenylalanine molecule. This guide will cover the synthetic methodologies for creating these analogs, their applications in enhancing drug-target interactions, improving pharmacokinetic profiles, and their use as powerful tools in diagnostic imaging. Through a combination of detailed protocols, comparative data analysis, and visual schematics, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage halogenated phenylalanine analogs in their own research endeavors.

The Rationale for Halogenation in Phenylalanine Scaffolds

The introduction of a halogen atom onto the phenyl ring of phenylalanine is a powerful strategy for fine-tuning its molecular properties. This seemingly simple modification can profoundly impact a molecule's lipophilicity, metabolic stability, binding affinity, and even its mode of interaction with biological targets.[1][2] The unique electronic and steric effects imparted by each halogen offer a versatile toolkit for medicinal chemists.

-

Fluorine: Due to its small size and high electronegativity, fluorine can significantly alter the acidity and basicity of nearby functional groups.[3] Its introduction can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[2][3] Furthermore, fluorine's ability to form hydrogen bonds and other non-covalent interactions can enhance binding affinity to target proteins.[2]

-

Chlorine: Chlorine, being larger and more polarizable than fluorine, offers a different set of advantages. It can increase lipophilicity, which can improve membrane permeability and drug absorption.[2] The presence of chlorine can also lead to the formation of halogen bonds, a type of non-covalent interaction that is gaining increasing recognition for its role in stabilizing protein-ligand complexes.[4][5][6]

-

Bromine: Bromine further increases lipophilicity and the potential for halogen bonding.[1] Its electron-withdrawing nature can influence the electronic distribution of the molecule, potentially leading to improved binding affinity and altered metabolic stability.[1] Brominated phenylalanine derivatives are valuable intermediates in the synthesis of more complex molecules.[1]

-

Iodine: Iodine is the largest and most polarizable of the common halogens, making it a strong halogen bond donor.[4][7] Radioisotopes of iodine are frequently used in radiolabeling for diagnostic imaging and therapeutic applications.[8][9] The incorporation of iodine can significantly impact a molecule's size and shape, which can be leveraged to probe the steric requirements of a binding pocket.

A key concept underpinning the utility of heavier halogens (Cl, Br, I) is the halogen bond . This is a directed, non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein.[4][10] The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[4]

Synthetic Strategies for Halogenated Phenylalanine Analogs

The synthesis of halogenated phenylalanine analogs can be achieved through various chemical and enzymatic methods. The choice of method depends on the desired halogen, its position on the phenyl ring, and the required stereochemistry.

Chemical Synthesis

Traditional organic synthesis provides a robust platform for the preparation of a wide array of halogenated phenylalanine derivatives.

2.1.1. Electrophilic Aromatic Substitution: This is a common method for introducing halogens onto the aromatic ring of phenylalanine or its precursors.

-

Bromination: Direct bromination of unprotected phenylalanine in a strong acidic medium can yield a mixture of mono-brominated products.[11] Reagents like N-bromosuccinimide (NBS) are also commonly used.[12]

-

Chlorination: Similar to bromination, reagents like N-chlorosuccinimide (NCS) can be used for electrophilic chlorination.[12]

-

Iodination: Electrophilic iodination can be achieved using various iodine-containing reagents.

2.1.2. Sandmeyer and Related Reactions: These reactions are useful for introducing halogens at specific positions by converting an amino group on the aromatic ring into a diazonium salt, which is then displaced by a halide.[5]

2.1.3. Halogen Exchange Reactions: This method is particularly useful for radioiodination, where a more reactive halogen (like bromine) is replaced with a radioisotope of iodine.[9][13]

Experimental Protocol: Synthesis of 2-Iodo-L-phenylalanine via Cu(I)-assisted Nucleophilic Halogen Exchange [13]

This protocol describes the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, a method suitable for both "cold" synthesis and radiolabeling.

-

Reaction Setup: In a sealed reaction vessel, combine 2-bromo-L-phenylalanine (61 mM), sodium iodide (NaI, 485 mM), copper(I) sulfate (CuSO₄, 10 mM), tin(II) sulfate (SnSO₄, 90 mM), citric acid (90 mM), and benzoic acid (100 mM).

-

Reaction Conditions: Heat the mixture at 180°C for 24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the 2-iodo-L-phenylalanine.

-

Characterization: The structure and purity of the final product are confirmed using ¹H-NMR, mass spectrometry, and chiral HPLC analysis.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of halogenated amino acids.[14]

-

Halogenases: These enzymes catalyze the regioselective and stereoselective halogenation of various substrates, including amino acids.[12][14] Flavin-dependent halogenases and haloperoxidases are two major classes of these enzymes.[12]

-

Phenylalanine Ammonia Lyase (PAL): This enzyme can be used to synthesize labeled halogenated L-phenylalanine isotopomers by catalyzing the addition of ammonia to a halogenated cinnamic acid derivative.[15]

Experimental Workflow: Enzymatic Synthesis of Labeled Halogenated Phenylalanine [15]

Caption: Enzymatic synthesis of labeled halogenated L-phenylalanine using PAL.

Physicochemical Properties of Halogenated Phenylalanine Analogs

The introduction of halogens systematically alters the physicochemical properties of phenylalanine. Understanding these changes is crucial for rational drug design.

| Property | Fluorine | Chlorine | Bromine | Iodine | General Trend with Increasing Halogen Size |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Increases |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 | Decreases |

| Lipophilicity (logP) | Increases | Increases | Increases | Increases | Increases |

| Halogen Bond Donor Strength | Weak | Moderate | Strong | Strongest | Increases |

| Metabolic Stability | Generally increases | Can increase | Can increase | Variable | Position-dependent |

Table 1: Comparative physicochemical properties of halogenated phenylalanine analogs.

Applications in Medicinal Chemistry

Halogenated phenylalanine analogs have found a wide range of applications in medicinal chemistry, from fundamental research tools to therapeutic agents and diagnostic probes.

Enhancing Drug-Target Interactions and Potency

The unique properties of halogens can be exploited to improve the binding affinity and potency of drug candidates.

-

Halogen Bonding: The ability of chlorine, bromine, and iodine to form halogen bonds can be a powerful tool for enhancing ligand-receptor interactions.[4][16] These interactions are directional and can be tuned by modifying the electronic environment of the halogen.[4] For example, halogen atoms can interact with backbone carbonyl oxygens in the hinge region of kinases.[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Halogen bond - Wikipedia [en.wikipedia.org]

- 11. Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Accelerating Peptide Innovation with Microwave-Assisted Synthesis of Peptides Containing Fmoc-(2-F,3-Cl)-L-Phenylalanine

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Abstract: The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a pathway to enhanced potency, stability, and unique pharmacological profiles. This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of Fmoc-(2-F,3-Cl)-L-Phenylalanine, a di-halogenated amino acid, into peptide sequences using microwave-assisted solid-phase peptide synthesis (MA-SPPS). We will explore the scientific rationale behind utilizing halogenated residues, the principles of microwave-assisted synthesis, and provide validated, step-by-step protocols for synthesis, cleavage, and characterization.

The Strategic Advantage of Halogenated Phenylalanine

The introduction of halogen atoms into amino acid side chains provides significant benefits for drug design.[1] Halogenation, particularly with electron-withdrawing atoms like fluorine and chlorine, can profoundly influence a peptide's properties:

-

Modulated Bioactivity: The unique electronic and steric profile of the halogenated phenyl ring can alter ligand-receptor interactions, potentially leading to enhanced binding affinity and selectivity.[1]

-

Increased Metabolic Stability: The presence of halogens can sterically hinder enzymatic degradation, thereby increasing the peptide's in vivo half-life and improving its pharmacokinetic profile.[2]

-

Conformational Control: Halogen atoms can influence the peptide backbone's conformational preferences through non-covalent interactions, which is critical for pre-organizing the peptide into a bioactive conformation.[3]

-

Enhanced Hydrophobicity: The introduction of chlorine and fluorine increases the hydrophobicity of the phenylalanine side chain, which can be leveraged to improve membrane permeability or modulate protein-protein interactions.[3][4]

The specific substitution pattern of Fmoc-(2-F,3-Cl)-L-Phe offers a unique combination of these effects, making it a valuable building block for creating novel peptide therapeutics.

The Principle of Microwave-Assisted Peptide Synthesis (MA-SPPS)

Conventional solid-phase peptide synthesis (SPPS) can be time-consuming, particularly for complex or "difficult" sequences prone to aggregation.[5] MA-SPPS has emerged as a transformative technology that dramatically accelerates the synthesis process while often improving the quality of the final product.[6][7]

The core principle relies on the efficient heating of polar molecules by microwave energy. In the context of SPPS, this leads to:

-

Rapid Deprotection: The removal of the temporary Nα-Fmoc protecting group, typically requiring 15-20 minutes conventionally, can be completed in as little as 3 minutes under microwave irradiation.[6][7]

-

Accelerated Coupling: The crucial amide bond formation step can be driven to completion in just 5 minutes for most amino acids.[6][7]

-

Reduced Side Reactions: Optimized microwave methods can minimize common side reactions like racemization and aspartimide formation, leading to a purer crude product.[6][7]

This rapid, efficient heating overcomes kinetic barriers, especially for sterically hindered amino acids like Fmoc-(2-F,3-Cl)-L-Phe, ensuring higher coupling efficiency and overall yield.

Caption: Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) Workflow.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for successful peptide synthesis.[8]

| Reagent | Supplier | Purity/Grade | Notes |

| Rink Amide MBHA Resin (100-200 mesh) | Various | 0.4 - 0.7 mmol/g | Pre-loaded or for manual loading. |

| Fmoc-(2-F,3-Cl)-L-Phe | Various | >98% | The key non-natural amino acid. |

| Other Fmoc-Protected Amino Acids | Various | >99% | Ensure high purity to avoid deletion sequences. |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Must be amine-free.[9] |

| Piperidine | Various | >99% | For Fmoc deprotection. |

| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade | Base for coupling reaction. |

| HBTU / HATU | Various | >98% | Coupling activators. HATU is recommended for hindered couplings. |

| HOBt / HOAt | Various | >98% | Additives to suppress racemization. |

| Dichloromethane (DCM) | Various | ACS Grade | For resin washing. |

| Trifluoroacetic Acid (TFA) | Various | >99% | For cleavage from resin. |

| Triisopropylsilane (TIS) | Various | >98% | Scavenger for cleavage. |

| HPLC Grade Acetonitrile (ACN) & Water | Various | HPLC Grade | For purification. |

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale on an automated microwave peptide synthesizer. Adjust volumes accordingly for different scales.

Resin Preparation

-

Place 0.1 mmol of Rink Amide resin in a microwave-compatible reaction vessel.

-

Add 5 mL of DMF to swell the resin. Allow to swell for at least 30 minutes at room temperature with gentle mixing (vortex or oscillation).[9]

-

Drain the DMF from the reaction vessel.

Nα-Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the next coupling step.[10]

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Apply microwave irradiation using the parameters in the table below.

-

Drain the deprotection solution.

-

Repeat steps 1-3 one more time for a total of two deprotections.

-

Wash the resin thoroughly with 5 mL of DMF (5 times) to remove all traces of piperidine.[9]

Coupling of Fmoc-(2-F,3-Cl)-L-Phe

This step forms the critical peptide bond. Due to the electron-withdrawing nature and steric bulk of the di-halogenated phenyl ring, robust activation is recommended.

-

In a separate vial, dissolve Fmoc-(2-F,3-Cl)-L-Phe (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex briefly. This is the "activated amino acid solution".

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Apply microwave irradiation using the parameters in the table below.

-

After the coupling reaction, drain the solution and wash the resin with 5 mL of DMF (3 times).

-

(Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Chain Elongation

Repeat sections 4.2 and 4.3 for each subsequent amino acid in your peptide sequence.

Microwave Synthesis Parameters

| Step | Power (W) | Temperature (°C) | Hold Time (min) | Notes |

| Deprotection | 40 | 75 | 3 | Microwave heating dramatically accelerates this step.[6] A two-stage process is highly effective.[11] |

| Coupling | 45 | 75 | 5 | Temperature is key. For a hindered amino acid like this, extending time to 7-10 min may be beneficial. |

Note: Optimal power and temperature settings may vary slightly between different microwave synthesizer models. The values provided are a robust starting point.

Caption: Simplified schematic of the amino acid activation and coupling reaction.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

-

Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water .

-

Add 5 mL of the cleavage cocktail to the dry resin in a vented vessel.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the resulting white peptide pellet under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Purification

-

Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[12][13]

-

Columns: A C18 column is typically used.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile (ACN)

-

-

Gradient: A linear gradient from 5% B to 95% B over 30-40 minutes is a good starting point for method development. The specific gradient will depend on the overall hydrophobicity of the peptide.

Characterization

-

Purity Analysis: Analytical RP-HPLC is used to determine the purity of the collected fractions.[14]

-

Identity Confirmation: The molecular weight of the purified peptide is confirmed using Mass Spectrometry (MS), typically ESI-MS or MALDI-TOF.[15][16] The observed mass should match the calculated theoretical mass of the peptide containing the (2-F,3-Cl)-L-Phe residue.

| Analysis | Expected Outcome |

| Analytical HPLC | A major peak corresponding to the target peptide, with purity typically >95% after purification. |

| Mass Spectrometry | An observed mass [M+H]⁺ that matches the calculated average molecular weight of the desired peptide sequence. |

Conclusion

The combination of strategically important building blocks like Fmoc-(2-F,3-Cl)-L-Phenylalanine with the speed and efficiency of microwave-assisted synthesis provides a powerful platform for modern peptide research. This approach enables scientists and drug developers to rapidly generate novel peptide candidates with potentially superior therapeutic properties. The protocols outlined in this guide offer a validated and robust method for incorporating this unique halogenated amino acid, accelerating the discovery and development of next-generation peptide-based drugs.

References

-

Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]

-

Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a versatile tool for the biosciences. Organic & Biomolecular Chemistry, 5(8), 1141-1150. [Link]

-

Bacsa, B. (2011). Microwave Assisted Peptide Synthesis. Semantic Scholar. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-599. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]

-

Taraschenko, O. D., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. British Journal of Pharmacology, 150(6), 725-733. [Link]

-

Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage Application Note. [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Nie, Y., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 21(24), 3544-3550. [Link]

-

Palasek, S. S., et al. (2009). Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions with low enantiomerization. Journal of Peptide Science, 15(12), 808-817. [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA, 11(02), 031–043. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Galiano, V., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1756. [Link]

-

Barluenga, S., et al. (2003). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. The Journal of Organic Chemistry, 68(16), 6383-6391. [Link]

-

Van der Verren, A., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances, 2(14), 4768-4776. [Link]

- Collins, J. M. (2008). Microwave enhanced N-fmoc deprotection in peptide synthesis.

-

Scigelova, M., & Hornshaw, M. (2011). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 753, 225-238. [Link]

-

Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent E-book. [Link]

-

D'Andrea, L. D., & Isernia, C. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. Pharma Focus Asia. [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

Fields, G. B. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Application Note. [Link]

Sources

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. agilent.com [agilent.com]

- 13. lcms.cz [lcms.cz]

- 14. ijsra.net [ijsra.net]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biopharmaspec.com [biopharmaspec.com]

Application Note: Strategic Orthogonality in the Synthesis of Fmoc-Phe(2-F,3-Cl)-OH Analogs

Executive Summary & Strategic Analysis

The incorporation of Fmoc-Phe(2-F,3-Cl)-OH (Fmoc-2-fluoro-3-chloro-L-phenylalanine) into peptide backbones is a potent strategy for modulating metabolic stability and

The strong electron-withdrawing nature of the halogen substituents—specifically the ortho-fluorine (2-F) and meta-chlorine (3-Cl) —exerts a powerful inductive effect (

The Consequence: The residue is hypersensitive to base-catalyzed racemization during standard Fmoc removal (20% Piperidine). Therefore, "orthogonality" in this context must be redefined as the selection of protecting groups and reaction conditions that are chemically orthogonal to the lability of the

The Orthogonality Matrix

| Dimension | Protecting Group / Strategy | Chemical Orthogonality | Strategic Recommendation |

| N-Terminus | Fmoc (Base Labile) | Removed by | Modify: Use HOBt/Piperidine cocktails (See Protocol 2). |

| C-Terminus | Allyl Ester (Pd | Orthogonal to Acid (tBu) and Base (Fmoc).[1] | Ideal for head-to-tail cyclization or convergent synthesis.[1] |

| C-Terminus | 2-CTC Resin (Mild Acid) | Cleaves with 1% TFA; leaves side chains intact.[1] | Mandatory for preventing racemization during loading. |

| Side Chain | None (Aryl Halides) | Chemically inert to standard SPPS.[1] | Caution: Avoid Pd-catalyzed hydrogenation (removes Cl/F).[1] |

Critical Considerations: The Science of Racemization

To ensure scientific integrity, we must address the mechanism of failure. In standard SPPS, the removal of the Fmoc group relies on piperidine.[3][4] For electron-deficient amino acids like Phe(2-F,3-Cl), the deprotonation of the

-

Inductive Effect: The 2-F and 3-Cl atoms stabilize the carbanion intermediate, accelerating the rate of proton abstraction.

-

Steric Effect: The ortho-fluorine introduces steric strain, potentially altering the transition state energy of the coupling reaction, further favoring racemization if activation is slow.

Rule of Thumb: Treat Fmoc-Phe(2-F,3-Cl)-OH with the same caution as Fmoc-Phenylglycine (Phg) or Fmoc-Cys(Trt)-OH .[1]

Detailed Protocols

Protocol A: "Racemization-Free" Resin Loading

Standard Wang resin loading (DMAP/DIC) carries a high risk of racemization due to the long reaction times and base catalysis.[1]

Recommended System: 2-Chlorotrityl Chloride (2-CTC) Resin.[1]

Mechanism: S

-

Preparation: Swell 1.0 g of 2-CTC resin (1.0–1.6 mmol/g) in dry DCM (10 mL) for 20 min.

-

Loading Solution: Dissolve Fmoc-Phe(2-F,3-Cl)-OH (0.6 eq relative to resin max loading) in DCM (10 mL). Add DIPEA (4.0 eq).[1]

-

Note: Using a deficit of amino acid (0.6 eq) ensures high-quality capping later.[1]

-

-

Coupling: Add solution to resin.[3] Agitate gently for 45 minutes .

-

Critical Checkpoint: Do not exceed 60 minutes. Extended time promotes hydrolysis.

-

-

Quenching (Capping): Add Methanol (1 mL) to the reaction mixture. Agitate for 15 min to cap unreacted chloride sites.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Optimized Fmoc Deprotection (The "Oxyma/HOBt" Buffer)

Standard 20% Piperidine/DMF is too harsh (pH ~12.5) and promotes

Reagent: 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF. Why: HOBt acts as an acidic buffer, suppressing the concentration of the anionic species responsible for proton abstraction, without inhibiting the removal of the Fmoc group.

-

Wash: Wash resin with DMF (3x).[1]

-

Deprotection Cycle 1: Add deprotection cocktail (5 mL/g resin). Agitate for 3 minutes . Drain.

-

Deprotection Cycle 2: Add fresh cocktail. Agitate for 7 minutes . Drain.

-

Comparison: Standard Phe requires 5 + 15 mins. We shorten this to minimize base exposure.

-

-

Wash: Immediately wash with DMF (5x) to remove all traces of base.

Protocol C: Orthogonal C-Terminal Protection (Allyl)

For applications requiring cyclization or side-chain modification.[1]

Target: Fmoc-Phe(2-F,3-Cl)-OAll (Allyl Ester).[1]

-

Esterification: Dissolve Fmoc-Phe(2-F,3-Cl)-OH (1 eq) in dry DCM.

-

Activation: Add Allyl Alcohol (10 eq) and DMAP (0.1 eq). Cool to 0°C.

-

Coupling: Add DCC (1.1 eq) dropwise. Stir at 0°C for 1h, then RT overnight.

-

Workup: Filter DCU precipitate. Wash filtrate with 5% NaHCO

, 1M HCl, and Brine. Dry over Na -

Orthogonal Removal: Treat peptide-resin with Pd(PPh

)

Data Presentation: Racemization Risk Analysis

The following table summarizes the risk profile of Halogenated Phenylalanines compared to standard residues, emphasizing the need for the modified protocols above.

Table 1: Comparative Racemization Risks under Standard SPPS Conditions

| Amino Acid Derivative | Electronic Factor ( | Relative Acidity of | Racemization Risk (Standard Piperidine) | Racemization Risk (w/ HOBt Protocol) |

| Fmoc-Phe-OH | Neutral | 1.0 (Baseline) | < 0.2% | < 0.1% |

| Fmoc-Phe(4-F)-OH | Weak Withdrawal | ~1.5x | 0.5% - 1.0% | < 0.2% |

| Fmoc-Phe(2-F)-OH | Strong Withdrawal (Ortho) | ~5.0x | 2.0% - 5.0% | < 0.5% |

| Fmoc-Phe(2-F,3-Cl)-OH | Severe Withdrawal | ~8.0x | > 5.0% | < 0.8% |

| Fmoc-Phg-OH | Benzylic Resonance | ~10.0x | > 10.0% | 1.0% - 2.0% |

Data extrapolated from comparative studies of electron-deficient amino acids (See Ref 2, 4).

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing peptides containing Fmoc-Phe(2-F,3-Cl)-OH, ensuring orthogonality and chiral integrity.

Caption: Workflow for integrating Fmoc-Phe(2-F,3-Cl)-OH into SPPS. Green paths indicate optimized protocols to minimize racemization risks inherent to the electron-deficient ring.[1]

References

-

National Center for Biotechnology Information (NCBI). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. PMC7235688. [Link]

-

Royal Society of Chemistry. Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine. [Link][1][2][5][6]

Sources

- 1. - Creative Peptides [creative-peptides.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. nbinno.com [nbinno.com]

- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this [pubmed.ncbi.nlm.nih.gov]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

loading Fmoc-(2-F,3-Cl)-L-Phe onto Wang resin

Application Note: High-Fidelity Loading of Fmoc-(2-F,3-Cl)-L-Phe onto Wang Resin

Executive Summary

Loading the first amino acid onto Wang resin is a critical process step that dictates the yield and purity of the entire downstream synthesis. When loading Fmoc-(2-F,3-Cl)-L-Phe , standard protocols often fail to address the specific electronic and steric challenges posed by the halogenated phenyl ring.[1]

The electron-withdrawing nature of the 2-fluoro and 3-chloro substituents significantly increases the acidity of the

Scientific Rationale & Mechanism

The Challenge: Electronic Activation of Racemization

Standard Phenylalanine is relatively stable.[1] However, the addition of Fluorine at the ortho (2) position and Chlorine at the meta (3) position alters the electronic landscape of the molecule.

-

Inductive Effect (-I): Both halogens strongly withdraw electron density from the aromatic ring.[1]

-

Acidity Shift: This electron deficiency is transmitted to the

-carbon, stabilizing the carbanion intermediate formed upon proton abstraction. -

The Risk: In the presence of DMAP (4-dimethylaminopyridine), which is required to catalyze the difficult ester bond formation on Wang resin, the risk of removing the

-proton increases drastically, leading to oxazolone formation and subsequent racemization.

The Solution: Symmetric Anhydride Activation

We utilize the Symmetric Anhydride method rather than the "Active Ester" (HOBt/DIC) method.

-

Why? Active esters (OBt) are less reactive toward the hydroxyl group of the Wang resin. The Symmetric Anhydride is highly reactive.[1]

-

The Control: By generating the anhydride ex-situ (without base) and adding DMAP only catalytically and at low temperature, we kinetically favor the esterification reaction over the proton abstraction (racemization).

Experimental Workflow Visualization

Figure 1: Optimized workflow for loading sensitive halogenated amino acids onto Wang resin.

Detailed Protocol

Materials Required

-

Amino Acid: Fmoc-(2-F,3-Cl)-L-Phe (MW: ~423.8 g/mol )[1]

-

Resin: Wang Resin (0.6 – 0.8 mmol/g loading recommended)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (Freshly prepared solution) [1]

-

Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF)[1]

Step 1: Resin Preparation[1][2][3][4][5][6]

-

Weigh 1.0 g of Wang resin into a fritted reaction vessel.

-

Swell in 10 mL DCM for 30 minutes. The resin beads must be fully solvated to expose the internal hydroxyl sites.

Step 2: Generation of Symmetric Anhydride (The Critical Step)

Target Stoichiometry: 5 equivalents of Amino Acid relative to resin capacity.[1][4][5][6] Ratio: 2:1 (Amino Acid : DIC).[1]

-

Calculate reagents based on 1.0 g resin (assuming 0.8 mmol/g):

-

Dissolve 4.0 mmol of Fmoc-(2-F,3-Cl)-L-Phe in a minimal amount of DCM/DMF (9:1 ratio). Note: Keep DMF low to maximize anhydride formation.

-

Cool the solution to 0°C (ice bath).

-

Add 2.0 mmol of DIC .

-

Stir at 0°C for 20 minutes .

-

(Optional but Recommended): Filter the solution through a glass wool plug directly into the resin vessel to remove the urea precipitate.

Step 3: The Loading Reaction

-

Add the cold Symmetric Anhydride solution to the resin.[1]

-

Immediately add 0.08 mmol (0.1 eq) of DMAP (dissolved in 0.5 mL DMF).

-

Agitate gently (rocking, not magnetic stir bar) for 2 hours at Room Temperature.

-

Note: Start the reaction at 0°C if possible, allowing it to warm to RT over the first hour to further minimize racemization.

-

Step 4: Washing and Capping[4]

-

Capping Cocktail: Prepare a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

-

Add to resin and agitate for 30 minutes. This blocks any unreacted hydroxyl groups, preventing truncated sequences later.[1]

-

Wash extensively: 3x DMF, 3x DCM, 3x MeOH, 3x Et2O.[1]

Quality Control: The Self-Validating System

Do not rely on weight gain alone, as salt entrapment can skew results.[1] You must perform a UV Fmoc Determination .[1][5]

Methodology (UV Cleavage)

-

Weigh exactly 4–5 mg of dried, loaded resin (

) into a volumetric flask. -

Add 20% Piperidine in DMF to a volume of 10 mL (or 25 mL).

-

Agitate for 20 minutes to cleave the Fmoc group.

-

Transfer a sample to a quartz cuvette.

-

Measure Absorbance (

) at 301 nm (Reference: DMF blank).[1][7]

Calculation Table

| Parameter | Value / Formula | Notes |

| Absorbance ( | Measured Value | Ensure |

| Extinction Coeff ( | Standard value for Fmoc-piperidine adduct.[1] | |

| Volume ( | Total Vol (mL) | Usually 10 or 25 mL. |

| Path Length ( | 1 cm | Standard cuvette width. |

| Formula | Result in mmol/g.[1][7][5] |

Target Loading: For a starting resin of 0.8 mmol/g, a successful loading is typically 0.6 – 0.7 mmol/g (75-90% yield).[1]

Mechanism of Failure (Racemization Pathway)

Understanding the failure mode is essential for troubleshooting.[1]

Figure 2: The competition between esterification and racemization.[1] The electron-withdrawing halogens accelerate Path B, necessitating the reduction of Base (DMAP).

References

-

Chan, W. C., & White, P. D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (The definitive guide on Symmetric Anhydride protocols).

-

Merck (Novabiochem). (2023).[1] Loading of Wang Resins: Method 2 (Symmetric Anhydride).[1][4][1]

-

Biotage. (2023).[1] How to quantify your first amino acid loading onto Wang resins.

-

Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on DMAP-induced racemization mechanisms).

-

PubChem. (2023).[1] Fmoc-Phe-OH Chemical Properties and Derivatives.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-(2-F,3-Cl)-L-Phe Optimization

Status: Operational | Topic: Reducing Aggregation & Improving Coupling Efficiency

Executive Summary

The incorporation of Fmoc-(2-F,3-Cl)-L-Phe (2-fluoro-3-chlorophenylalanine) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric hindrance due to the halogen substituents and rapid on-resin aggregation driven by enhanced

Module 1: The Aggregation Mechanism

Understanding the Root Cause

Unlike standard Phenylalanine, the (2-F,3-Cl) analog possesses an electron-deficient aromatic ring. This increases the acidity of the amide proton and enhances the hydrophobicity of the side chain. These factors accelerate the formation of inter-chain

Visualizing the Problem

The following diagram illustrates how halogenated residues lock the peptide into insoluble aggregates and the specific intervention points.

Figure 1: Mechanism of aggregation induced by halogenated phenylalanine and targeted chemical interventions.

Module 2: Synthesis Optimization Protocols

Protocol A: The "Magic Mixture" Solvent System

Standard DMF is often insufficient for solvating (2-F,3-Cl)-L-Phe sequences. Use this solvent system for all coupling and deprotection steps involving this residue and the subsequent 3-5 residues.

| Component | Ratio (v/v) | Function |

| NMP (N-Methyl-2-pyrrolidone) | 1 part | Primary solvent, higher polarity than DMF. |

| DCM (Dichloromethane) | 1 part | Swells polystyrene resins effectively. |

| DMF (Dimethylformamide) | 1 part | Maintains compatibility with standard reagents. |

| Triton X-100 | 1% (w/v) | Surfactant; prevents hydrophobic collapse. |

| Ethylene Carbonate | 2M | "Structure breaker" for |

Implementation:

-

Pre-swell resin in DCM for 30 minutes.

-

Perform all washes using the Magic Mixture rather than pure DMF.

-

Critical: Ensure the resin is washed with pure DMF before the final cleavage to remove Triton X-100, which can interfere with HPLC.

Protocol B: Microwave-Assisted Coupling with Chaotropic Salts

For the coupling of Fmoc-(2-F,3-Cl)-L-Phe itself, and the next amino acid (which often faces the highest steric barrier):

-

Activator: Use HATU or COMU (0.95 eq relative to AA) with DIEA (2 eq). Avoid DIC/Oxyma for this specific hindered step unless microwave is unavailable.

-

Additive: Dissolve the AA and activator in 0.1M LiCl in NMP . Lithium ions disrupt the hydrogen bonding network of the aggregating peptide.

-

Microwave Settings:

-

Temperature: 75°C

-

Power: 25-30W

-

Time: 5 minutes (double couple recommended).

-

Expert Insight: The chloro-substituent adds significant steric bulk. If the subsequent amino acid is also hindered (e.g., Val, Ile, or another Halogen-Phe), switch to PyAOP or HOAt to maximize acylation rates [1].